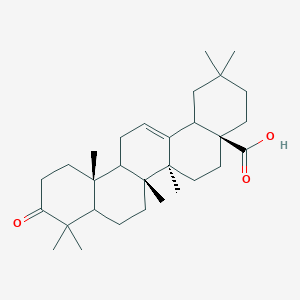

3-OXOOLEANOLIC ACID

Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Studies

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, with skeletons based on a 30-carbon framework. rsc.org They are secondary metabolites found extensively in the plant kingdom. mdpi.com Based on their aglycone structures, they are primarily classified into oleanane (B1240867), ursane, and lupane (B1675458) types. mdpi.commdpi.com Oleanolic acid, the precursor to 3-oxooleanolic acid, is a prominent member of the oleanane family. rsc.orgmdpi.com

Research into pentacyclic triterpenoids is driven by their broad spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor effects. rsc.orgmdpi.com However, naturally occurring triterpenoids like oleanolic acid often face limitations in clinical application due to poor water solubility and low bioavailability. rsc.org This has spurred extensive research into the synthesis of derivatives with improved pharmacological profiles. This compound is a key example of such a derivative, where modification of the C-3 hydroxyl group to a ketone has been shown to modulate its biological activity. mdpi.comresearchgate.net

Historical Trajectories in Scientific Inquiry on Oleanane Derivatives

The scientific journey of oleanane derivatives began with the isolation and characterization of oleanolic acid, which was first identified in the 1970s. mdpi.comresearchgate.net This compound, found in over 2,000 plant species, including olive oil, has been a subject of interest for decades. mdpi.comwikipedia.org Early research focused on its presence in various medicinal and edible plants. mdpi.comresearchgate.net

The recognition of the diverse pharmacological potential of oleanolic acid led researchers to explore its chemical modification to enhance its therapeutic properties. mdpi.comencyclopedia.pub The synthesis of derivatives by altering functional groups at key positions, such as the C-3 hydroxyl, the C-12 double bond, and the C-28 carboxyl group, became a significant area of investigation. encyclopedia.pub The oxidation of oleanolic acid to yield this compound is a fundamental transformation in this context. researchgate.nettandfonline.com This modification is a common strategy employed to explore the structure-activity relationships of oleanane-type triterpenoids and to develop novel compounds with enhanced potency and specificity. encyclopedia.pub For instance, studies have shown that 3-oxo derivatives can exhibit more potent cytotoxic effects against cancer cell lines compared to their parent compounds. researchgate.netnih.gov

Significance in Natural Product Chemistry and Drug Discovery Research

The molecular diversity of natural products provides a valuable foundation for drug discovery and development. Pentacyclic triterpenoids, including this compound, are regarded as important scaffolds for the creation of new therapeutic agents. mdpi.com The significance of this compound in this arena stems from several key aspects:

Intermediate for Synthesis: It serves as a crucial intermediate in the semisynthesis of more complex and potent derivatives. For example, it is a precursor for creating hybrid molecules by coupling it with other bioactive moieties, such as hydrogen sulfide (B99878) donors or non-steroidal anti-inflammatory drugs (NSAIDs), to generate compounds with potentially synergistic effects. mdpi.comnih.gov

Modulation of Biological Activity: The ketone group at the C-3 position has been shown to be critical for certain biological activities. mdpi.com Research indicates that this compound exhibits significant anticancer effects, particularly against melanoma. mdpi.comresearchgate.net It has also been investigated for its role in modulating inflammatory pathways and cellular responses to oxidative stress. nstchemicals.com

Structure-Activity Relationship (SAR) Studies: The comparison of the biological activities of this compound with its parent compound, oleanolic acid, and other derivatives provides valuable insights into the structure-activity relationships of oleanane triterpenoids. nih.gov This knowledge is essential for the rational design of new drug candidates with optimized efficacy and reduced toxicity. encyclopedia.pub

The ongoing research into this compound and its derivatives continues to uncover new therapeutic possibilities, highlighting its enduring importance in the fields of natural product chemistry and medicinal chemistry. nstchemicals.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,27-,28+,29+,30-/m0/s1 |

InChI Key |

FMIMFCRXYXVFTA-YUVMXPMLSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Synthetic Strategies for 3 Oxooleanolic Acid and Its Derivatives

Chemical Synthesis from Oleanolic Acid Precursors

Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) serves as a common starting material for the synthesis of 3-oxooleanolic acid and its derivatives. The key transformation involves the oxidation of the hydroxyl group at the C-3 position to a ketone.

Oxidation Reactions for C-3 Oxo Group Introduction

The introduction of a carbonyl group at the C-3 position of oleanolic acid is typically achieved through oxidation reactions. While direct oxidation of oleanolic acid is feasible, the presence of the C-28 carboxylic acid group can complicate the process, sometimes necessitating protective strategies.

Jones oxidation, utilizing chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄) and acetone (B3395972), is a commonly employed method for the oxidation of the secondary alcohol at the C-3 position of oleanolic acid to a ketone. researchgate.netnih.govmdpi.comsemanticscholar.org This reaction is typically carried out at room temperature or 0°C. researchgate.netnih.govplos.org

Other chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), have also been used for this transformation. tandfonline.com The oxidation of oleanolic acid with PCC has been reported to yield a 3-oxo derivative. tandfonline.com

Beyond chromium reagents, other oxidation methods have been explored. Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) in refluxing acetonitrile (B52724) has been reported for the efficient oxidation of oleanolic acid derivatives, although the primary focus of some studies using MMPP is on oxidative 28,13β-lactonization. beilstein-journals.orgnih.govlookchem.com Other reported oxidation reagents include H₂O₂ in acetic acid, KMnO₄/CuSO₄, ozone, and m-chloroperoxybenzoic acid (mCPBA). nih.gov

Derivatization at the C-3 Position

Once the C-3 oxo group is introduced, this compound can undergo various derivatization reactions at this position, as well as at the C-28 carboxylic acid or other parts of the molecule. smolecule.com

The C-28 carboxylic acid group of this compound can be modified through esterification and amidation reactions. These reactions are essential for synthesizing derivatives with potentially altered solubility, bioavailability, and biological activities. smolecule.com

Esterification of the C-28 carboxylic acid can be achieved using various methods, including reactions with alcohols in the presence of coupling agents or under specific reaction conditions. smolecule.com For instance, methyl ester derivatives are commonly synthesized. mdpi.comsemanticscholar.org

Amidation strategies involve the reaction of the C-28 carboxylic acid with amines to form amide bonds. smolecule.com This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the desired amine. plos.orgresearchgate.net Studies have reported the synthesis of various amide derivatives of this compound. plos.orgmdpi.com

The carbonyl group at the C-3 position of this compound is a reactive site for the synthesis of oxime and iminoester derivatives. mdpi.complos.org

Oximes are typically synthesized by reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a solvent like ethanol (B145695). nih.govmdpi.complos.orgresearchgate.netnih.govump.edu.pl This reaction involves the condensation of the ketone with hydroxylamine to form the corresponding oxime. nih.govatamanchemicals.com

Iminoester derivatives can be synthesized from oximes. For example, the reaction of oleanolic acid oxime or its methyl ester with carboxylic acids, such as NSAIDs, in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can yield iminoester-type hybrid compounds. mdpi.com

This compound and its derivatives can be conjugated with heterocyclic moieties, such as triazoles, to create novel compounds with potentially enhanced biological activities. dntb.gov.ua While the provided search results specifically mention 3-triazole-substituted 3-oxo-oleanolic acid derivatives dntb.gov.ua, the details of their synthesis, particularly involving click chemistry approaches, are not extensively detailed within these snippets. However, the concept of conjugating triterpenoids with heterocyclic systems is a common strategy in medicinal chemistry to explore new therapeutic agents.

Summary of Synthetic Transformations and Derivatives

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Examples/Notes |

| Oleanolic Acid | Oxidation (C-3 OH to C=O) | Jones Reagent (CrO₃, H₂SO₄/acetone) | This compound | Common method, often at RT or 0°C. researchgate.netnih.govmdpi.comsemanticscholar.org |

| Oleanolic Acid | Oxidation (C-3 OH to C=O) | PCC | This compound | Reported alternative to Jones oxidation. tandfonline.com |

| Oleanolic Acid | Oxidation (C-3 OH to C=O) | MMPP, refluxing acetonitrile | This compound | Also promotes lactonization in some cases. beilstein-journals.orgnih.govlookchem.com |

| Oleanolic Acid | Oxidation (C-3 OH to C=O) | H₂O₂, acetic acid; KMnO₄/CuSO₄; Ozone; mCPBA | This compound | Other reported oxidation methods. nih.gov |

| This compound | Esterification (C-28 COOH) | Reaction with alcohols (various methods) | This compound Esters | Methyl esters are common. mdpi.comsemanticscholar.org |

| This compound | Amidation (C-28 COOH) | Conversion to acid chloride, then reaction with amine | This compound Amides | Various amide derivatives synthesized. plos.orgmdpi.com |

| This compound | Oxime Formation (C-3 C=O) | Hydroxylamine HCl, NaOAc, EtOH | This compound Oxime | Standard method for oxime synthesis. nih.govmdpi.complos.orgresearchgate.netnih.govump.edu.pl |

| This compound Oxime | Iminoester Formation | Reaction with carboxylic acids (e.g., NSAIDs), DCC | This compound Iminoesters | Hybrid compounds synthesized. mdpi.com |

| This compound Derivatives | Conjugation | Methods for attaching heterocycles (e.g., triazoles) | Conjugated Derivatives | Triazole-substituted derivatives mentioned. dntb.gov.ua |

Detailed Research Findings Examples:

The Jones oxidation of oleanolic acid using CrO₃ and H₂SO₄ in acetone at room temperature has been reported to yield this compound derivatives in high yields, such as 95%. semanticscholar.org

Synthesis of oleanolic acid oxime from this compound has been successfully carried out by heating with hydroxylamine hydrochloride in ethanol in the presence of sodium acetate. mdpi.comresearchgate.net

A study on simple amides of oleanolic acid reported the synthesis of a morpholide derivative with a C-3 carbonyl group by oxidizing the corresponding amide with a free hydroxyl group using Jones reagent in acetone. plos.org The subsequent reaction of this 3-oxo derivative with hydroxylamine hydrochloride and sodium acetate in ethanol yielded the corresponding oxime. plos.org

Data Table Example (Illustrative, based on search results):

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product | Reported Yield | Citation |

| Oleanolic Acid | Jones Reagent | Acetone | RT | This compound | 95% | semanticscholar.org |

| Oleanolic Acid | Jones Reagent | Acetone | RT | This compound | Not specified | plos.org |

| Oleanolic Acid | Jones Reagent | Acetone | 0°C | This compound | Not specified | researchgate.net |

Synthesis of Oxime and Iminoester Derivatives

Modifications at the C-28 Carboxyl Group

The carboxyl group at the C-28 position of this compound provides a key site for chemical modification. Reactions at this site can influence the compound's polarity, solubility, and interaction with biological targets rsc.org.

Esterification and Amidation at C-28

Esterification and amidation are common strategies to modify the C-28 carboxyl group, often aiming to improve water solubility and bioavailability rsc.org. For instance, the carboxyl group at C-28 can react with amino or hydroxyl groups through dehydration to form ester or amide bonds rsc.org. Research has shown that coupling oxo-oleanolic acid with aminophosphonic acid aryl esters through amide bonds is a method employed in drug synthesis rsc.org. The formation of C-28 amides has been explored in the synthesis of A-ring modified oleanolic acid derivatives nih.gov. Studies have also involved directly modifying oleanolic acid or this compound with hydrogen sulfide (B99878) donors in the presence of coupling agents like EDCI and DMAP to produce corresponding C-28 ester derivatives mdpi.com. Simple amides of oleanolic acid have also been synthesized and evaluated as potential transdermal penetration enhancers plos.org.

Table 1: Examples of C-28 Modifications

| Starting Material | Modification Type | Reactant(s) | Product Type | Reference |

| Oxo-oleanolic acid | Amidation | Aminophosphonic acid aryl esters | Amide | rsc.org |

| Oleanolic acid | Esterification | Hydrogen sulfide donors (with EDCI, DMAP) | C-28 ester | mdpi.com |

| This compound | Esterification | Hydrogen sulfide donors (with EDCI, DMAP) | C-28 ester | mdpi.com |

| Oleanolic acid | Amidation | Various amines | Simple amides | plos.org |

| This compound | Amidation | Aminopyridine moieties | C28-amide | researchgate.net |

| Oleanolic acid | Esterification | Alcohols (e.g., methyl ester formation) | C-28 methyl ester | mdpi.com |

Strategies for Simultaneous C-3 and C-28 Derivatization

Simultaneous modification at both the C-3 and C-28 positions is a frequently employed strategy to enhance the biological activity of oleanolic acid derivatives nih.govresearchgate.net. This approach allows for the introduction of different functional groups at key positions on the triterpenoid (B12794562) scaffold, potentially leading to synergistic effects or improved pharmacokinetic properties nih.gov. For example, structural transformations are often carried out at the C-3, C-28, or both positions simultaneously nih.gov. Conjugation with heterocycles or cinnamic acid, derivatization as hydrazides, or transforming hydroxyl groups into esters or amides are methods used for simultaneous C-3 and C-28 derivatization to increase efficacy nih.gov. Studies have reported the synthesis of oleanolic acid derivatives with modifications at both C-3 and C-28 positions, such as the introduction of oxo- or 3-N-polyamino-3-deoxy-substituents at C-3 and carboxamide function at C-28 with different long-chain polyamines, which showed good antimicrobial activities researchgate.net. Nie et al. developed several oleanolic acid compounds with modifications at both C-3 and C-28 sites, aiming to create α-glucosidase inhibitors that incorporated a piperazine (B1678402) moiety to link the cinnamic acid moiety to OA at C-28 mdpi.com.

Modifications to the Oleanane (B1240867) Core Skeleton (e.g., A, C, E rings)

Beyond the C-3 and C-28 positions, modifications to other parts of the oleanane core skeleton, such as the A, C, and E rings, are also explored to generate diverse derivatives with altered biological profiles mdpi.com. For instance, modifications have been realized to form esters and amides in the A and C rings at the C-2 substitution mdpi.com. A-ring transformations, including the formation of A-seco-4(23)-enes and lactams, have been achieved through reactions like Beckmann rearrangement of corresponding C3-oximes nih.gov. The introduction of a heterocyclic ring in the A cycle of the oleanane skeleton and the insertion of amide groups at C-28 have been reported to characterize compounds with significant activity mdpi.com. Chemical structural changes at the C-2 position of oleanolic acid have also been shown to influence anti-inflammatory activity mdpi.com. Modifications to the E ring are also considered as sites for structural variation mdpi.com.

Table 2: Examples of Oleanane Core Skeleton Modifications

| Ring Modified | Specific Modification Examples | Potential Outcome | Reference |

| A-ring | C-2 substitution (esters, amides) | Altered biological activities | mdpi.commdpi.com |

| A-ring | Formation of A-seco-4(23)-enes, lactams (e.g., via Beckmann) | Diverse structural scaffolds, altered activity | nih.gov |

| A-ring | Introduction of heterocyclic rings | Enhanced activity (e.g., antimicrobial, anticancer) | researchgate.netmdpi.com |

| C-ring | C-11 derivatization (e.g., oxidation) | Modified biological activities | mdpi.commdpi.com |

| E-ring | Various modifications | Potential influence on biological activity and properties | mdpi.com |

| C-ring | Converting the 12(13)-ene to 12-oxo-9(11)-en | Development of effective anticancer agents | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound derivatives is gaining attention to develop more environmentally friendly and sustainable processes researchgate.net.

Ultrasonication-Assisted Derivatization

Ultrasonication has been explored as a greener method for the derivatization of oleanolic acid, which can be a precursor to this compound derivatives researchgate.net. This technique can offer advantages such as shorter reaction times and potentially higher yields compared to conventional methods nih.govmdpi.com. For example, ultrasonication was used in a greener approach for the isolation and derivatization of oleanolic acid, leading to the synthesis of derivatives including 3-oxo oleanolic acid researchgate.net. Ultrasound-assisted synthesis has been reported for other chemical transformations, demonstrating its potential in organic synthesis by providing good yields and shorter reaction periods mdpi.com. While the direct ultrasonication-assisted synthesis specifically of this compound from oleanolic acid (which typically involves oxidation of the C-3 hydroxyl) is not explicitly detailed in the provided snippets, ultrasonication has been successfully applied to the derivatization of oleanolic acid and in one-pot synthesis of other compounds, suggesting its potential applicability in certain steps of this compound synthesis or its further derivatization researchgate.netnih.govmdpi.com.

Table 3: Examples of Ultrasonication-Assisted Synthesis/Derivatization

| Starting Material | Reaction Type | Technique | Outcome | Reference |

| Oleanolic acid | Derivatization | Ultrasonication | Synthesis of derivatives, including 3-oxo oleanolic acid (via oxidation) | researchgate.net |

| Various | One-pot synthesis | Ultrasonication | Shorter reaction times, good yields | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 3 Oxooleanolic Acid Derivatives

Influence of the C-3 Oxo Group on Biological Activity Profiles

The presence of an oxo group at the C-3 position of the oleanane (B1240867) skeleton, as in 3-oxooleanolic acid (oleanonic acid), has been shown to significantly impact its biological activities compared to its precursor, oleanolic acid, which has a hydroxyl group at this position. Research indicates that this modification can lead to enhanced or altered pharmacological effects.

For instance, this compound has demonstrated marked anti-tumor effects and cytotoxic activity against various cancer cell lines in culture. researchgate.netnih.gov Studies have shown that 3-oxo oleanolic acid can significantly inhibit the growth of cancer cells derived from different tissues and has an inhibitory effect on melanoma in vivo. researchgate.netnih.gov This suggests that the oxidation of the C-3 hydroxyl group to a ketone can be a key structural feature for potent anti-cancer activity. researchgate.net

Furthermore, the presence of a ketone at C-3 has been implicated in increasing the inhibitory effects on models related to 5-lipoxygenase activity and associated in vivo inflammatory processes. tandfonline.com This highlights the importance of the C-3 oxo function in modulating anti-inflammatory responses.

In some cases, the presence of the 3-oxo group in the triterpenoid (B12794562) core is considered important for enhancing the activity of pentacyclic triterpenoids. researchgate.net This has been observed not only for oleanolic acid derivatives but also for other related triterpenoids. researchgate.net

Impact of C-28 Carboxyl Group Modifications on Bioactivity

Modifications to the carboxyl group at the C-28 position of this compound and its derivatives also play a significant role in their bioactivity. This position is a common site for structural alterations aimed at improving properties such as solubility, bioavailability, and target interaction. nih.gov

Forming esters or amides at the C-28 carboxyl group of oleanolic acid derivatives has been shown to significantly increase their antitumor activity. mdpi.com For example, derivatives of oleanolic acid with a C-28 carboxyl group connected to a guanidine (B92328) group through various linkers exhibited significantly higher cytotoxicity in certain cancer cell lines compared to the original oleanolic acid. nih.govrsc.org

The introduction of an additional acidic chain to C-28 of oleanolic acid has been reported to increase the inhibitory activity against HIV-1 protease. tandfonline.com Even a derivative with only one acidic chain linked at C-28 showed potent activity against this enzyme. tandfonline.com

Conversely, modifications at C-28 can sometimes reduce activity depending on the nature of the modification and the specific biological target. For instance, while oleanolic acid 3-O-monodesmosides showed an antipruritic effect, oleanolic acid 3, 28-O-bisdesmosides and their aglycone oleanolic acid lacked this activity. tandfonline.com This suggests that the 28-ester glucoside moiety can reduce certain activities. tandfonline.com

Studies on oleanolic acid derivatives have also shown that conjugating OA with one or two amino acids and an acyl group at positions including C-28 can induce HIV-1 inhibition. mdpi.com

Stereochemical Considerations in Activity Modulation

For related triterpenoids like oleanolic acid, the stereochemistry of the hydroxyl group at the C-3 position is important for physiological functions. mdpi.comnih.gov The less regular 3α-OH isomers can have different biological activities compared to the more common 3β-OH isomers. mdpi.comnih.gov These steric characteristics are crucial determinants of bioactivity. mdpi.comnih.gov

Role of Core Skeleton Modifications in Pharmacological Efficacy

Modifications to the core oleanane skeleton of this compound derivatives, beyond the C-3 and C-28 positions, can also impact their pharmacological efficacy. These modifications might include alterations to the ring structure, introduction of new functional groups at other carbons, or changes to the double bond position.

While the oleanane skeleton itself provides a basic structural framework, strategic modifications at various points can fine-tune the activity profile. For example, studies on related triterpenoids suggest that modifications in the E ring or C ring (such as C-11 derivatization) can influence bioactivities. mdpi.comnih.gov

Identification of Key Pharmacophore Features for Targeted Activities

Identifying the key pharmacophore features of this compound derivatives is essential for rational drug design and the development of more potent and selective compounds. A pharmacophore represents the spatial arrangement of features necessary for a molecule to interact with a specific biological target. mdpi.com

Based on SAR studies, certain features consistently appear to be important for the activity of this compound derivatives. The C-3 oxo group is a prominent feature contributing to anti-tumor and anti-inflammatory activities. researchgate.netnih.govtandfonline.com The C-28 carboxyl group, particularly its ability to be modified into esters or amides, is also a key feature influencing activity, especially in the context of anti-tumor and antiviral effects. tandfonline.comnih.govmdpi.comrsc.org

Pharmacophore models often involve features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, arranged in specific three-dimensional orientations. mdpi.commedsci.org For this compound derivatives, the oxygen of the C-3 ketone can act as a hydrogen bond acceptor. The C-28 carboxyl group can act as both a hydrogen bond donor and acceptor, and its modified forms (esters, amides) introduce new interaction possibilities. The hydrophobic nature of the pentacyclic triterpenoid skeleton is also a significant feature for membrane interactions and binding to hydrophobic pockets in target proteins.

Studies aimed at developing new anticancer agents based on oleanolic acid, utilizing this compound as a starting material, have involved linking it with other pharmacologically attractive fragments, such as 4-thiazolidinone-carboxylic acids, through linkers like an oxime group at C-3. ump.edu.plresearchgate.net This highlights the strategy of combining key features of this compound with other moieties to create hybrid molecules with potentially improved activities.

Preclinical Pharmacological Investigations: Mechanistic Elucidations

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of 3-oxooleanolic acid have been linked to its ability to modulate the production of pro-inflammatory mediators, regulate cytokine expression, inhibit inflammatory signaling pathways, and activate endogenous anti-inflammatory response pathways.

Modulation of Pro-inflammatory Mediator Production (e.g., Cyclooxygenase-2, 5-Lipoxygenase, Nitric Oxide, Prostaglandin (B15479496) E2)

Research indicates that this compound can influence the production of key pro-inflammatory mediators. Studies on oleanolic acid and its derivatives, including oxooleanolic acid derivatives, have shown inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandin E2 (PGE2) and nitric oxide (NO) mdpi.comresearchgate.netdiva-portal.orgresearchgate.net. For instance, some 11-oxooleanolic acid derivatives have demonstrated potent anti-inflammatory effects mediated by the suppression of NO and pro-inflammatory cytokines mdpi.comresearchgate.net. The inhibition of COX-2 and iNOS is a significant mechanism as these enzymes play crucial roles in the inflammatory cascade, producing mediators that contribute to pain, swelling, and tissue damage jpp.krakow.plmedsci.orgnih.gov.

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, IL-10)

Here is a table summarizing the effects on certain pro-inflammatory mediators and cytokines:

| Mediator/Cytokine | Effect of this compound (and derivatives) | References |

| Cyclooxygenase-2 (COX-2) | Reduced expression/activity | mdpi.comnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression/activity | mdpi.comnih.govunifi.it |

| Nitric Oxide (NO) | Reduced production | mdpi.comresearchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | Reduced production | diva-portal.orgresearchgate.net |

| IL-1β | Reduced levels | mdpi.comresearchgate.netmdpi.com |

| IL-6 | Reduced levels | mdpi.comresearchgate.netmdpi.comnih.govnih.gov |

| TNF-α | Reduced levels | mdpi.comresearchgate.netmdpi.comnih.govnih.gov |

| IL-10 | Increased levels | mdpi.comresearchgate.netnih.gov |

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

A key aspect of the anti-inflammatory mechanism of this compound involves the inhibition of central inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of numerous pro-inflammatory genes. Studies have shown that this compound and its derivatives can inhibit the activation of NF-κB mdpi.comresearchgate.netmdpi.comnih.govrbmb.net. This inhibition can occur through the suppression of IκB phosphorylation, which is necessary for NF-κB to translocate to the nucleus and exert its effects mdpi.com.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, also play significant roles in mediating inflammatory responses. Research indicates that oxooleanolic acid derivatives can inhibit the activation of these pathways mdpi.comresearchgate.netmdpi.comnih.govnih.gov. Similarly, the PI3K/Akt signaling pathway, involved in cell survival and inflammation, has been shown to be modulated by oxooleanolic acid derivatives, with studies reporting inhibition of this pathway researchgate.netmdpi.comnih.gov. By inhibiting these crucial signaling cascades, this compound can effectively suppress the downstream production of inflammatory mediators and cytokines.

Here is a table illustrating the impact on inflammatory signaling pathways:

| Signaling Pathway | Effect of this compound (and derivatives) | References |

| NF-κB | Inhibition of activation | mdpi.comresearchgate.netmdpi.comnih.govnih.govrbmb.net |

| MAPK (ERK, JNK, p38) | Inhibition of activation | mdpi.comresearchgate.netmdpi.comnih.govnih.gov |

| PI3K/Akt | Inhibition of activation | researchgate.netmdpi.comnih.gov |

Activation of Endogenous Anti-inflammatory Response Pathways (e.g., Nrf2/HO-1)

Beyond inhibiting pro-inflammatory pathways, this compound may also exert anti-inflammatory effects by activating endogenous defense mechanisms. The Nrf2/HO-1 pathway is a major regulator of antioxidant and anti-inflammatory responses. Activation of Nrf2 leads to the induction of protective genes, including heme oxygenase-1 (HO-1). Some studies on oleanolic acid and its derivatives suggest an activation of the Nrf2/HO-1 pathway, which can contribute to the alleviation of oxidative stress and inflammation mdpi.comresearchgate.netnih.govnih.gov. However, some research on oleanolic acid has also suggested cytoprotective effects through mechanisms independent of Nrf2 activation unifi.it. Further research is needed to fully clarify the role of this compound in the activation of this pathway.

Anticancer Mechanisms of Action

This compound has demonstrated significant anticancer potential in preclinical studies, with a key mechanism being the induction of apoptosis in cancer cells.

Induction of Apoptosis (e.g., Caspase Cascade Activation, Mitochondrial Pathway Modulation, Death Receptor Upregulation)

Induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound has been shown to induce apoptosis in various cancer cell lines nstchemicals.commdpi.com. The mechanisms involved in this compound-induced apoptosis appear to be multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Studies on oleanolic acid derivatives, including those with modifications at the C-3 position, have provided insights into these mechanisms. Activation of the caspase cascade is a hallmark of apoptosis. Research has indicated that this compound and its derivatives can lead to the activation of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3), which are responsible for dismantling the cell nih.govresearchgate.netnih.gov.

Modulation of the mitochondrial pathway is another crucial mechanism. This pathway is regulated by the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2) scielo.org.ar. Studies have shown that this compound derivatives can disrupt mitochondrial membrane potential, upregulate pro-apoptotic proteins like Bax and Bak, and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of the caspase cascade nih.govtargetmol.com.

The death receptor pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8 scielo.org.ar. Some studies on oleanolic acid derivatives suggest the involvement of the death receptor pathway in inducing apoptosis, indicated by the upregulation of caspase-8 nih.gov.

Here is a table summarizing the effects on apoptotic pathways:

| Apoptotic Mechanism | Effect of this compound (and derivatives) | References |

| Caspase Cascade Activation | Upregulation of caspase-3, -8, -9 | nih.govresearchgate.netnih.gov |

| Mitochondrial Pathway | Loss of mitochondrial membrane potential, Upregulation of Bax/Bak, Downregulation of Bcl-2 | nih.govtargetmol.com |

| Death Receptor Upregulation | Potential involvement, indicated by caspase-8 activation | nih.gov |

Inhibition of Cellular Proliferation and Cell Cycle Progression Modulation

Research indicates that this compound can exert an inhibitory effect on cellular proliferation. Oleanonic acid (this compound) is identified as a cell cycle inhibitor and has been investigated as an antitumor agent. selleckchem.comselleck.co.jp Studies on related compounds, such as ursolic acid (UA), a structural isomer of oleanolic acid, have demonstrated inhibition of malignant cell proliferation and induction of cell cycle arrest, often in the S-phase. nih.gov While specific detailed mechanisms for this compound's cell cycle modulation were not extensively detailed in the provided snippets, its classification as a cell cycle inhibitor suggests interference with the regulatory processes governing cell division. selleckchem.comselleck.co.jp The antiproliferative effects of triterpenoids, including derivatives of oleanolic acid, have been observed across various cancer cell lines. nih.govnih.govresearchgate.net

Anti-Angiogenic Effects and Inhibition of Tumor Invasion

The inhibition of tumor invasion is a mechanism associated with the anticancer effects of pentacyclic triterpenoids. nih.gov While direct evidence explicitly detailing the anti-angiogenic effects of this compound was not prominently featured in the search results, related triterpenoids like ursolic acid have shown anti-angiogenic properties. nih.gov Inhibition of tumor invasion has been demonstrated for related compounds, suggesting a potential area of investigation for this compound. selleck.co.jpnih.gov

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, STAT3, NF-κB, MAPK)

This compound and related triterpenoids have been shown to modulate various signaling pathways implicated in oncogenesis. The PI3K/Akt/mTOR, STAT3, NF-κB, and MAPK pathways are frequently targeted by these compounds. nih.govtargetmol.comabmole.comnih.govtsinghua.edu.cn Oleanonic acid (this compound) has been linked to the modulation of signaling pathways, including those related to oxidative stress, autophagy defects, and ferroptosis. abmole.com Other triterpenoids influence pathways such as IKK/NF-κB and RAF/ERK (MAPK pathway) nih.gov, as well as SIRT-1, mTOR, AKT, and PI3K/Akt signaling pathways nih.gov. Inhibition of NF-κB signaling has been noted for related compounds, contributing to their anticancer activity. tsinghua.edu.cn STAT3 inhibition is also a mechanism explored in the context of cancer therapy, and some compounds affecting ferroptosis, a process linked to this compound, act via STAT3 inhibition. abmole.commedchemexpress.com

Impact on Cancer Cell Metabolic Reprogramming (e.g., Warburg Effect, Pyruvate Kinase Isoform Switching)

While the search results did not explicitly mention the "Warburg Effect" or "Pyruvate Kinase Isoform Switching" in direct relation to this compound, its impact on cellular processes like oxidative stress and ferroptosis suggests an influence on cancer cell metabolism. abmole.commedchemexpress.com Oleanonic acid has been reported to improve oxidative stress and ferroptosis induced by certain conditions in vitro. abmole.com Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, is closely linked to cellular metabolism and the generation of reactive oxygen species. abmole.commedchemexpress.com Further research is needed to fully elucidate this compound's specific impact on cancer cell metabolic reprogramming pathways like the Warburg effect.

Specific Molecular Targets in Oncogenesis (e.g., p53, Survivin, Sp1, Death Receptor 5)

While the provided search snippets did not strongly emphasize specific molecular targets such as p53, Survivin, Sp1, or Death Receptor 5 in direct relation to this compound, these are known targets in cancer biology and for other related triterpenoids. The anticancer mechanisms of triterpenoids often involve the modulation of proteins that regulate apoptosis and cell cycle progression. For instance, ursolic acid has been shown to affect Bcl-2 and BAX proteins, as well as cleaved PARP. nih.gov Further research is required to identify the precise molecular targets of this compound within oncogenic pathways.

Antiviral Mechanisms of Action

Preclinical studies have also investigated the antiviral properties of this compound. nstchemicals.comtargetmol.com

Inhibition of Viral Protease Activity (e.g., HIV-1 Protease)

This compound has demonstrated antiviral activity, including the inhibition of HIV-1 infection. tsinghua.edu.cnmedchemexpress.com Specifically, oleanonic acid (this compound) has been shown to inhibit infection by HIV-1 in various cell types, including in vitro infected PBMC, naturally infected PBMC, and monocyte/macrophages. tsinghua.edu.cnmedchemexpress.com While the snippets mention inhibition of HIV-1 protease dimerization for related oleanene type compounds researchgate.net, the primary mechanism highlighted for this compound itself in the search results is the inhibition of HIV-1 infection, with specific EC50 values reported in different cell models. tsinghua.edu.cnmedchemexpress.com

Effects on Viral Replication Cycles

Research into the effects of this compound and related triterpenoids on viral replication cycles suggests potential inhibitory activities at various stages. Studies on oleanolic acid, a closely related pentacyclic triterpenoid (B12794562), have indicated its ability to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1). This inhibition may involve effects on the viral helicase-primase complex, with a notable impact observed on the expression levels of the viral gene UL8, a component of this complex essential for viral DNA replication. nih.gov Downregulation of HSV-1 helicase-primase complex mRNA expression levels, including UL5, UL52, and UL8, was observed with oleanolic acid treatment, suggesting interference with early viral infection stages. nih.gov

While direct detailed studies on the impact of this compound specifically on the replication cycles of various viruses are limited in the provided information, investigations into oleanolic acid derivatives offer some insight. For instance, structural modifications of oleanolic acid, including the introduction of an oxo group at position 11 or alteration of the C-3 configuration, were explored for their effects as entry inhibitors for highly pathogenic H5N1 influenza virus. nih.gov These derivatives displayed anti-H5N1 entry activities, suggesting that modifications in the triterpene structure, potentially including the oxidation at the C-3 position as in this compound, can influence antiviral mechanisms, particularly at the entry stage of the viral life cycle. nih.gov

Broad-Spectrum Antiviral Potential (e.g., against HSV-1, SARS-CoV-2)

The broad-spectrum antiviral potential of triterpenoids, including oleanolic acid and its derivatives, has been investigated against a range of viruses. Oleanolic acid has demonstrated antiviral activity against HSV-1. nih.gov Its mechanism against HSV-1 appears to differ from that of acyclovir, potentially targeting the viral helicase-primase complex. nih.gov

Regarding broad-spectrum activity, oleanolic acid has been reported to act as an entry inhibitor for influenza viruses by hindering the binding of the viral hemagglutinin protein to host cells. guidetopharmacology.org While the provided information highlights the antiviral potential of oleanolic acid and certain derivatives against HSV-1 and influenza, specific detailed data on the broad-spectrum activity of this compound against viruses like SARS-CoV-2 is not extensively covered in the search results. However, the investigation of related compounds against various viruses suggests a potential for broader activity within this class of molecules.

Antioxidant Mechanisms of Action

This compound and its parent compound, oleanolic acid, exhibit significant antioxidant properties mediated through several mechanisms.

Direct Free Radical Scavenging Activity (e.g., Reactive Oxygen Species, Reactive Nitrogen Species)

Oleanolic acid has been shown to act as a free radical scavenger through direct chemical reactions. mpg.de Studies utilizing assays such as the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay have demonstrated the ability of oleanolic acid to neutralize free radicals in a dose-dependent manner. This direct scavenging activity contributes to the reduction of oxidative stress by directly interacting with and stabilizing reactive species such as Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).

Modulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Homeostasis, Antioxidant Enzyme Activity)

Beyond direct scavenging, oleanolic acid influences endogenous antioxidant defense systems. It has been shown to enhance the generation of intracellular antioxidants, including glutathione (GSH). mpg.de Maintaining a favorable GSH/GSSG (reduced to oxidized glutathione) ratio is crucial for cellular redox balance, and oleanolic acid has been observed to promote an increase in this ratio.

Furthermore, oleanolic acid can modulate the activity and expression of key antioxidant enzymes. Studies have indicated that it can increase the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). It also appears to influence the expression of antioxidant enzymes mediated by transcription factors like Nrf2. mpg.de This modulation of enzymatic antioxidant defenses plays a vital role in the cellular response to oxidative insults.

Regulation of Oxidative Stress-Related Signaling Pathways

Oleanolic acid's antioxidant effects are also mediated through the regulation of signaling pathways involved in the oxidative stress response. Research suggests that oleanolic acid can activate transcription factors that control the expression of antioxidant enzymes, notably the nuclear factor erythroid 2 p45-related factor 2 (Nrf2). mpg.de Activation of Nrf2 is a key mechanism by which cells upregulate their antioxidant defenses. mpg.de

Moreover, studies have implicated the involvement of mitogen-activated protein kinases (MAPKs), specifically JNK and ERK, in the mechanism of action of oleanolic acid against oxidative stress. mpg.de The AKT/eNOS signaling pathway has also been suggested to be involved in the protective effects of oleanolic acid against oxidative stress-induced cellular injury. These findings indicate that oleanolic acid influences complex signaling networks to mitigate oxidative damage.

Other Mechanistic Investigations

Enzyme Inhibition Studies (beyond inflammatory and metabolic enzymes)

Research has explored the inhibitory effects of this compound and its derivatives on various enzymes, extending beyond those primarily involved in inflammation and metabolism.

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) plays a role in hepatic glucose production, and its inhibition is considered a strategy for controlling hyperglycemia in type 2 diabetes. Studies have investigated the ability of oleanolic acid derivatives, including those with modifications at the C-3 position, to inhibit this enzyme. One study designed a series of novel oleanolic acid derivatives with modifications at the C3 position and evaluated their effect on glycogen phosphorylase inhibition. A specific derivative, 3β-{2-[4-(2-naphthalen-1-yl)acetoxymethyl-1H-1,2,3-triazol-1-yl]acetoxy}olean-12-en-28-oic acid, demonstrated potent activity in inhibiting glycogen phosphorylase and enhancing glucose consumption mdpi.com. Another study synthesized various structurally diverse compounds of oleanolic acid and assessed their effects on GPa inhibition, with one derivative exhibiting an IC₅₀ value of 3.30 µM nih.gov. Oleanolic acid itself has also been shown to inhibit GP in vitro researchgate.net.

α-Amylase Inhibition

Inhibition of carbohydrate-metabolizing enzymes like α-amylase is an important strategy for managing postprandial hyperglycemia in type 2 diabetes mdpi.com. Oleanolic acid and its derivatives have been investigated for their α-amylase inhibitory activity. One study reported that oleanolic acid isolated from olive plant leaves exhibited potent inhibition of alpha glucosidase, another carbohydrate-metabolizing enzyme mdpi.com. Research on pentacyclic triterpenes, including oleanolic acid, determined their α-amylase inhibitory activity, with oleanolic acid showing an IC₅₀ value of 94.1 ± 6.7 μM researchgate.net. Some oleanolic acid derivatives obtained through semi-synthetic pathways, including modifications at the C-3 position, have shown improved α-amylase inhibitory activity researchgate.net.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibiting cholinesterase activity, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a strategy for addressing cholinergic deficiency, which is relevant in conditions like Alzheimer's disease mdpi.comsevenpublicacoes.com.br. Studies have explored the cholinesterase inhibitory potential of oleanolic acid derivatives, including 3-oxo-oleanolic acid and its amides. A library of 3-oxo-oleanolic acid and its homopiperazine (B121016) amides were screened for AChE and BChE inhibitory activity mdpi.comresearchgate.netresearchgate.net. Among the tested compounds, 2,3-indolo-oleanolic acid was found to be highly active against AChE, with an IC₅₀ value of 0.78 µM mdpi.comresearchgate.netresearchgate.net. Moderate activity against BChE was observed for a 3-oxo-derivative homopiperazine amide, with an IC₅₀ of 17.7 µM mdpi.com.

| Compound | Enzyme | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 2,3-Indolo-oleanolic acid | Acetylcholinesterase | 0.78 | mdpi.comresearchgate.netresearchgate.net |

| 3-oxo-derivative homopiperazine amide | Butyrylcholinesterase | 17.7 | mdpi.com |

α-Glucosidase Inhibition

α-Glucosidase is another key enzyme involved in carbohydrate digestion, and its inhibition helps control postprandial blood glucose levels. Oleanolic acid and its derivatives have been investigated for their inhibitory effects on this enzyme. Oleanolic acid isolated from olive plant leaves was reported to exhibit potent inhibition of alpha glucosidase mdpi.com. Oleanolic acid and five synthetic derivatives were tested for α-glucosidase inhibition, and while all showed a positive response, a dihydroxy-olide derivative was the most potent tandfonline.com. Oleanolic acid showed an IC₅₀ value of 35.6 ± 2.6 μM against α-glucosidase researchgate.net. Novel oleanolic acid derivatives, including those modified at the C-3 position, have demonstrated potent inhibitory activity against α-glucosidase nih.gov. For example, a novel compound exhibited an IC₅₀ of 2.64 μM against α-glucosidase nih.gov.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling, and its inhibition is a potential therapeutic target for insulin resistance and type 2 diabetes researchgate.netnih.gov. Studies have evaluated the PTP1B inhibitory activity of oleanolic acid and its derivatives, including 3-oxo-oleanolic acid. Oleanolic acid has been shown to be a competitive inhibitor of PTP1B researchgate.net. 3-Oxo-oleanolic acid has also demonstrated PTP1B inhibitory activity with an IC₅₀ value of 6.3 μM nih.gov. Synthetic oleanolic acid derivatives, including those with modifications at the C-3 position, have shown potent inhibitory activities against PTP1B nih.govmdpi.com. Some derivatives exhibited IC₅₀ values ranging from 0.56 to 12.2 μM against PTP1B nih.govmdpi.com.

| Compound | Enzyme | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 3-Oxo-oleanolic acid | Protein Tyrosine Phosphatase 1B | 6.3 | nih.gov |

| Derivative (26) | Protein Tyrosine Phosphatase 1B | 1.91 | nih.govmdpi.com |

| Derivative (27) | Protein Tyrosine Phosphatase 1B | 12.2 | nih.govmdpi.com |

| Derivative (28) | Protein Tyrosine Phosphatase 1B | 9.21 | nih.govmdpi.com |

| Derivative (29) | Protein Tyrosine Phosphatase 1B | 0.56 | nih.govmdpi.com |

Insulin Sensitivity and Glucose Uptake Modulation

Oleanolic acid and its derivatives have been shown to influence insulin sensitivity and glucose uptake, suggesting potential antidiabetic effects. Oleanolic acid has been reported to modulate glucose uptake through the stimulation of glucose transporter (GLUT) nih.govmdpi.com. Studies in knockout mice suggest that a lack of PTP1B enzymes could lead to activated insulin receptors, improved insulin sensitivity, and stimulated glucose uptake researchgate.net. Oleanolic acid may improve hepatic insulin resistance nih.gov. An oleanolic acid derivative, 3-acetyl-oleanolic acid, significantly increased the phosphorylation of AMPK in the liver tissues of rats fed a high-fructose diet, a mechanism involved in glucose uptake and metabolism ugr.es. Oleanolic acid is believed to play a key role in alleviating inflammatory status through regulating AMPK phosphorylation, which modulates glucose uptake and fatty acid oxidation in muscle, and fatty acid synthesis and gluconeogenesis in the liver ugr.es.

Neuroprotective Mechanisms (e.g., Amyloid-β induced damage, Autophagy, Ferroptosis, Mitochondrial Damage)

Preclinical investigations into the neuroprotective potential of triterpenoids, including this compound (also known as Oleanonic Acid), have explored various mechanisms relevant to neurodegenerative conditions. While extensive detailed data and research findings specifically focusing solely on this compound's effects on Amyloid-β induced damage, Autophagy, Ferroptosis, and Mitochondrial Damage are not as widely available in the provided search results compared to its structural analog, Oleanolic Acid, some sources indicate its potential involvement in these pathways.

This compound has been noted in the context of improving oxidative stress, autophagy defects, ferroptosis, mitochondrial damage, and endoplasmic reticulum stress induced by Amyloid-β in in vitro studies. medchemexpress.commedchemexpress.eumedchemexpress.eu Amyloid-β peptides are critically involved in Alzheimer's disease, aggregating to form plaques and contributing to neuronal dysfunction, altered intracellular calcium levels, and inflammatory processes. medchemexpress.com Oxidative stress, inflammation, and mitochondrial dysfunction are recognized as key events in the progression of neurodegenerative diseases, including those associated with amyloid pathology. nih.govmdpi.com

Autophagy is a cellular process crucial for maintaining homeostasis by removing damaged organelles and protein aggregates. nih.gov While Oleanolic Acid has been shown to induce autophagy in cancer cells, affecting pathways like JNK and mTOR nih.gov, specific detailed studies on the induction or modulation of autophagy by this compound in neuronal contexts related to neuroprotection were not prominently featured in the search results.

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. frontiersin.org It is implicated in various pathological conditions, including neurological diseases. frontiersin.org While the search results discuss the mechanisms of ferroptosis and compounds that can inhibit it, specific detailed data on how this compound directly modulates ferroptosis in neuroprotective models was limited. Some sources broadly mention this compound in the context of ferroptosis and neuroprotection medchemexpress.commedchemexpress.eumedchemexpress.eu, suggesting a potential area of investigation.

Mitochondrial damage and dysfunction are significant contributors to neuronal death in neurodegenerative diseases and conditions like ischemic stroke. nih.govmdpi.comoup.com Protecting mitochondrial function is a key strategy for neuroprotection. This compound has been mentioned in relation to improving mitochondrial damage induced by Amyloid-β in vitro. medchemexpress.com However, detailed research findings and mechanistic data specifically for this compound's effects on mitochondrial function in neuronal cells were not extensively provided in the retrieved information.

Computational and in Silico Studies of 3 Oxooleanolic Acid

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is crucial for understanding the interactions between a ligand, such as 3-oxooleanolic acid, and its biological targets, typically proteins. jscimedcentral.com

Research has employed molecular docking to explore the potential of this compound and its derivatives against various biological targets. For instance, in a study investigating inhibitors of α-glucosidase, an enzyme relevant to diabetes management, docking studies were used to elucidate the inhibitory mechanism of oleanolic acid and its metabolites. researchgate.net Although not the primary focus, the synthesis of this compound is often a step in creating derivatives for such studies. nih.govmdpi.com

In the context of antiviral research, derivatives of oleanolic acid have been screened in silico for their potential against various viral proteins. nih.gov For example, oleanolic acid itself has been docked against the H3 protein of the monkeypox virus, showing a promising binding affinity. researchgate.net Such studies often involve the modification of the C-3 position, where the ketone group of this compound resides, to enhance binding interactions. nih.govnih.gov

Molecular docking simulations have also been pivotal in identifying potential protein targets. For example, studies on oleanolic acid dimers used docking to investigate interactions with focal adhesion kinase (FAK), a protein involved in cancer progression. mdpi.com The binding affinity, often represented by a Vina score, indicates the strength of the ligand-protein interaction. mdpi.com Lower Vina scores suggest stronger binding. mdpi.com

Table 1: Examples of Molecular Docking Studies Involving Oleanolic Acid and Its Derivatives

| Compound/Derivative | Target Protein | Key Findings |

|---|---|---|

| Oleanolic Acid | α-Glucosidase | Docking studies helped to understand the inhibitory mechanism. researchgate.net |

| 3-Phthaloyl Oleanolic Acid | FtsA (Staphylococcus aureus), Enoyl Acyl Reductase (E. coli), Arabinosyl Transferase (Mycobacterium tuberculosis), Hemagglutinin (H1N1), Reverse Transcriptase (HIV) | Showed favorable hydrogen bonding interactions with these bacterial and viral protein targets. nih.gov |

| Oleanolic Acid | H3 Protein (Monkeypox Virus) | Demonstrated a binding energy of -7.9 kcal/mol, indicating a strong interaction. researchgate.net |

| Oleanolic Acid Dimers | Focal Adhesion Kinase (FAK) | Docking simulations predicted that the dimers could inhibit the interaction between the FAK protein and cellular proteins. mdpi.com |

| 15-Oxoursolic Acid | HMG-CoA Reductase | Showed significant interaction with a binding energy of -9.26805 Kcal/mol. tandfonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions. parssilico.com These simulations model the movement of atoms and molecules over time, offering insights into the conformational changes that occur upon binding and helping to calculate binding affinities more accurately. parssilico.comnih.gov

For oleanolic acid and its derivatives, MD simulations have been used to validate and refine the findings from molecular docking. For example, in a study identifying oleanolic acid as an allosteric agonist of integrin αM, MD simulations revealed that the compound could increase the flexibility of a key helical region, promoting a conformational change necessary for its activity. nih.gov These simulations can reveal how a ligand stabilizes or destabilizes certain protein conformations. nih.gov

The duration of MD simulations is a critical factor in obtaining reliable results, as it must be long enough to capture the relevant molecular motions. parssilico.com The stability of the ligand-protein complex throughout the simulation, often assessed by root mean square deviation (RMSD), is a key indicator of a stable binding interaction. mdpi.com

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the provided results, the methodologies applied to its parent compound, oleanolic acid, are directly transferable. For instance, MD simulations have been used to study the interaction of oleanolic acid with acetylcholinesterase, a key enzyme in neurodegenerative diseases, confirming a strong attraction to the lipid bilayer. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| Simulation Duration | The length of time the molecular system is simulated. | Must be sufficient to sample relevant conformational changes and ensure the system reaches equilibrium. parssilico.com |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Indicates the stability of the protein-ligand complex over time. A stable RMSD suggests a stable binding pose. mdpi.com |

| Binding Free Energy | The energy change upon binding of a ligand to a receptor. | A key determinant of binding affinity. Methods like MM/PBSA are used for its calculation. mdpi.com |

| Conformational Changes | Alterations in the three-dimensional structure of the protein or ligand. | Can reveal the mechanism by which a ligand exerts its effect, such as allosteric modulation. nih.gov |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the biological activity profile of a compound based on its structural formula. mdpi.comgenexplain.com The PASS software compares the structure of a query molecule to a large database of known biologically active substances and estimates the probability of it exhibiting various biological activities. genexplain.com

The output of a PASS analysis is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). mdpi.com This allows for the rapid screening of virtual compounds and the identification of promising candidates for further experimental investigation. way2drug.com

Several studies have utilized PASS to predict the biological activities of derivatives of oleanolic acid. mdpi.com For instance, in the development of hybrid compounds combining oleanolic acid with nonsteroidal anti-inflammatory drugs (NSAIDs), PASS was used to estimate the potential biological activities of the newly synthesized molecules. mdpi.comresearchgate.net The results often show a broad spectrum of potential activities, with many compounds exhibiting a high probability (Pa > 0.7) for various pharmacological effects. mdpi.com

While direct PASS analysis results for this compound were not found in the provided search results, the methodology is highly applicable. The structural modification at the C-3 position from a hydroxyl group to a ketone would influence the predicted activity spectrum, potentially revealing novel biological activities for this compound compared to its parent compound.

Table 3: Interpreting PASS Prediction Results

| Parameter | Description | Interpretation |

|---|---|---|

| Pa (Probability "to be active") | The estimated probability that a compound possesses a particular biological activity. mdpi.com | A higher Pa value suggests a greater likelihood of the compound exhibiting that activity. |

| Pi (Probability "to be inactive") | The estimated probability that a compound does not possess a particular biological activity. mdpi.com | A lower Pi value strengthens the prediction of activity. |

Systems Biology Approaches (e.g., Gene Ontology and KEGG Pathway Analysis)

Systems biology approaches, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, provide a holistic view of the biological effects of a compound. metwarebio.comgene-quantification.de These methods analyze large-scale datasets, such as transcriptomics data, to identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly affected by the compound. nih.govcancer.gov

GO analysis categorizes differentially expressed genes into three main domains: Biological Process (BP), Molecular Function (MF), and Cellular Component (CC). metwarebio.comnih.gov This helps to understand the functional roles of the genes that are modulated by the compound. nih.gov

KEGG pathway analysis maps the differentially expressed genes to specific metabolic or signaling pathways. metwarebio.comnih.gov This can reveal the underlying molecular mechanisms of the compound's action. genome.jp

A study on the effect of oleanolic acid on breast cancer cells utilized RNA sequencing followed by GO and KEGG analysis. nih.gov The results showed that oleanolic acid treatment led to the differential expression of numerous genes, which were significantly enriched in pathways such as the p53 signaling pathway, TNF signaling pathway, and apoptosis. nih.gov

While no specific systems biology studies on this compound were identified in the search results, the methodologies are readily applicable. By treating cells with this compound and performing transcriptomic analysis, one could uncover the specific pathways and biological processes it modulates, providing a comprehensive understanding of its cellular effects.

Table 4: Overview of Systems Biology Approaches

| Analysis Type | Focus | Key Insights |

|---|---|---|

| Gene Ontology (GO) | Annotates genes across three categories: Biological Process, Molecular Function, and Cellular Component. metwarebio.comnih.gov | Provides a functional characterization of the genes affected by the compound. |

| KEGG Pathway Analysis | Maps genes to specific metabolic or signaling pathways. metwarebio.comnih.gov | Elucidates the systemic impact and molecular mechanisms of the compound's action. |

Future Directions in 3 Oxooleanolic Acid Research

Exploration of Novel Synthetic Analogues for Enhanced Bioactivity and Specificity

A significant area of ongoing research is the synthesis of novel analogues of 3-oxooleanolic acid to improve its biological activity and target specificity. rsc.org The modification of the core structure of oleanolic acid and its derivatives, including this compound, is a key strategy to enhance their therapeutic properties. researchgate.netmedchemexpress.com The primary sites for chemical modification are the hydroxyl group at C-3 and the carboxyl group at C-28. mdpi.com

Researchers have found that introducing different functional groups can lead to compounds with improved and more specific activities. For instance, the creation of hybrid compounds by fusing the this compound structure with other bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), is being explored to generate synergistic effects and potentially reduce toxicity. nih.gov One study reported the synthesis of hybrids combining this compound with a hydrogen sulfide (B99878) (H₂S)-donor moiety, which resulted in derivatives with more potent anticancer activity against tested cancer cell lines than the parent compound. mdpi.com Specifically, the derivative designated as 18d , which includes a 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione moiety as the H₂S donor, showed notable cytotoxicity against A549 cancer cells. mdpi.com

Other modifications include the introduction of a 1-en-2-cyano-3-oxo group in ring A and a nitro group at C-17, which have been shown to be important for inhibitory activity against certain cancer cell lines. nih.gov The synthesis of derivatives with aminophosphonic acid aryl esters coupled through amide bonds has also been investigated to improve water solubility and bioactivity. rsc.org

The table below summarizes some of the synthetic approaches being explored to enhance the bioactivity of this compound.

| Modification Strategy |

These synthetic endeavors are crucial for developing more effective and targeted therapeutic agents based on the this compound scaffold.

Deeper Elucidation of Molecular Mechanisms Using Advanced Omics Technologies

To gain a more comprehensive understanding of how this compound exerts its biological effects, researchers are increasingly turning to advanced "omics" technologies. These approaches, including proteomics and metabolomics, allow for a large-scale study of proteins and metabolites within a biological system, providing a detailed picture of the molecular changes induced by the compound. nih.govkosfaj.org

Proteomics , the large-scale study of proteins, can identify the specific proteins and signaling pathways that are affected by this compound. nih.govembopress.org For example, quantitative proteomic analysis can reveal differentially expressed proteins in cells or tissues upon treatment, helping to pinpoint the direct targets and downstream effectors of the compound. nih.govplos.orgfrontiersin.org This can shed light on its mechanism of action in processes like inflammation and cancer. frontiersin.org

Metabolomics , the study of small molecules or metabolites, provides insights into the metabolic pathways that are altered by this compound. frontiersin.orgfrontiersin.org By profiling the changes in the metabolome, scientists can understand how the compound affects cellular energy metabolism, lipid metabolism, and amino acid metabolism. nih.govmaxapress.com For instance, metabolomic profiling can reveal alterations in fatty acid synthesis or ketone body degradation, providing clues to the compound's effects on metabolic disorders. frontiersin.org

The integration of multiple omics datasets (multi-omics) offers a powerful approach to construct a more complete picture of the compound's mechanism of action. nih.govnih.gov By combining data from transcriptomics (gene expression), proteomics, and metabolomics, researchers can trace the flow of biological information from genes to proteins to metabolic functions, revealing complex regulatory networks. nih.govfrontiersin.org This integrated approach can help to more clearly define the pathways involved in the therapeutic effects of this compound, such as those related to neurological function, oxidative stress, and energy metabolism. nih.gov

Development and Refinement of Advanced In Vitro and In Vivo Disease Models

The development and use of more sophisticated disease models are critical for accurately evaluating the therapeutic potential of this compound and its derivatives. nih.gov Research has utilized various in vitro and in vivo models to study its effects.

In vitro studies have employed a range of human cancer cell lines to assess the cytotoxic and anti-proliferative activities of this compound and its analogues. nih.gov For example, its effects have been tested against hepatocellular carcinoma (HepG2) and colon cancer (Col-02) cell lines. nih.gov Furthermore, its anti-inflammatory properties have been investigated using models such as lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. medchemexpress.comnih.gov The compound has also been studied in models of oxidative stress and for its impact on cellular growth and responses. nstchemicals.commedchemexpress.com

In vivo studies have provided evidence for the anti-tumor effects of this compound, particularly in models of melanoma. mdpi.comnih.govresearchgate.net Animal models, such as mice with induced ear inflammation, have been used to confirm the anti-inflammatory activity observed in cell-based assays. medchemexpress.comnih.gov Additionally, its potential to alleviate myocardial hypertrophy has been demonstrated in rat models. medchemexpress.com

Future research will likely focus on developing more complex and physiologically relevant models. This could include three-dimensional (3D) cell cultures, organoids, and genetically engineered animal models that more accurately mimic human diseases. These advanced models will be instrumental in further elucidating the compound's efficacy and mechanisms of action in a context that is more translatable to human health.

Investigating Synergistic Effects with Other Bioactive Compounds or Therapeutic Agents

There is growing interest in exploring the potential synergistic effects of this compound when used in combination with other bioactive compounds or conventional therapeutic agents. smolecule.com This approach aims to enhance therapeutic efficacy, potentially reduce required doses, and overcome resistance to existing drugs. smolecule.com

Research has already indicated that combining this compound with other compounds can lead to improved outcomes. For instance, studies have explored its use alongside conventional drugs in cancer treatment to boost their effectiveness. smolecule.com The concept of creating hybrid molecules, as mentioned earlier, is a direct application of this principle, where this compound is chemically linked to another active compound to create a new entity with dual or enhanced activity. nih.gov An example is the combination with H₂S-donating moieties to improve anticancer effects. mdpi.com

The investigation of synergistic interactions is a promising avenue for future research. By systematically screening combinations of this compound with other natural products, chemotherapeutic drugs, or targeted therapies, it may be possible to identify novel treatment strategies for a variety of diseases.

The table below provides examples of investigated or potential synergistic combinations involving oleanolic acid derivatives.

| Combination Partner |

Q & A

Q. How should researchers address variability in biological replicates when testing this compound?

- Methodological Answer : Use a nested ANOVA design to distinguish between inter-individual variability (e.g., animal model differences) and technical replicates. Apply mixed-effects models to account for batch effects in cell culture experiments. Report variability metrics (e.g., coefficient of variation <15% for in vitro assays) .

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via residual plots. For synergy studies (e.g., with NSAIDs), apply the Chou-Talalay combination index method .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines by reporting sample size justification, randomization methods, and blinding protocols. Include histopathology data (e.g., liver/kidney toxicity) and serum biomarkers (ALT, creatinine) in supplementary materials. Obtain approval from institutional animal care committees (IACUC) and cite permit numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.